molecular formula C15H9BrFNO B13749946 5-Bromo-3-(4-fluorobenzoyl)-1h-indole

5-Bromo-3-(4-fluorobenzoyl)-1h-indole

Cat. No.: B13749946
M. Wt: 318.14 g/mol
InChI Key: DKCITUPWHQVXSI-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-fluorobenzoyl)-1h-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position and a 4-fluorobenzoyl group at the 3-position of the indole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(4-fluorobenzoyl)-1h-indole typically involves the following steps:

    Acylation: The 3-position of the indole ring is then acylated with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(4-fluorobenzoyl)-1h-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The indole ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-(4-fluorobenzoyl)-1h-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-fluorobenzoyl)-1h-indole involves its interaction with specific molecular targets. The bromine and fluorobenzoyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(4-chlorobenzoyl)-1h-indole
  • 5-Bromo-3-(4-methylbenzoyl)-1h-indole
  • 5-Bromo-3-(4-nitrobenzoyl)-1h-indole

Uniqueness

5-Bromo-3-(4-fluorobenzoyl)-1h-indole is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H9BrFNO

Molecular Weight

318.14 g/mol

IUPAC Name

(5-bromo-1H-indol-3-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C15H9BrFNO/c16-10-3-6-14-12(7-10)13(8-18-14)15(19)9-1-4-11(17)5-2-9/h1-8,18H

InChI Key

DKCITUPWHQVXSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC3=C2C=C(C=C3)Br)F

Origin of Product

United States

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